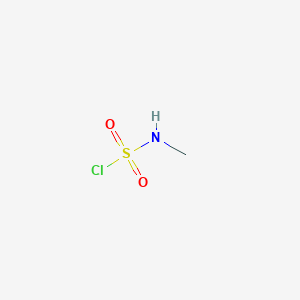

Methylsulfamoyl chloride

Beschreibung

Overview and Significance in Organic Synthesis

Methylsulfamoyl chloride is a versatile reagent primarily utilized for the introduction of the methylsulfamoyl group into organic molecules. Its reactivity stems from the electrophilic nature of the sulfamoyl chloride moiety, which readily reacts with nucleophiles like amines and alcohols to form stable sulfonamides and sulfamate (B1201201) esters, respectively. This reactivity is central to its importance in organic synthesis.

The formation of sulfonamides is a particularly noteworthy application. Sulfonamide-containing compounds exhibit a wide range of biological activities and are key components in many pharmaceutical agents. lookchem.com this compound serves as a crucial building block in the synthesis of these complex molecules. lookchem.com For instance, it is used in the preparation of substituted MEK inhibitors, which are vital in targeting specific enzymes involved in cellular signaling pathways relevant to diseases like cancer. lookchem.comchemicalbook.comchemicalbook.com

The reaction of this compound with primary and secondary amines to yield methanesulfonamides is a fundamental transformation. wikipedia.org These resulting sulfonamides are known for their high resistance to hydrolysis under both acidic and basic conditions, a property that makes them suitable as protecting groups for amines in multi-step syntheses. wikipedia.org

The table below summarizes some key reactions involving this compound in organic synthesis.

| Reaction Type | Reactant | Product | Significance |

| Sulfonamide Formation | Primary or Secondary Amines | N-substituted Methylsulfonamides | Synthesis of biologically active compounds and protecting group chemistry. wikipedia.org |

| Sulfamate Ester Formation | Alcohols | Methylsulfamate Esters | Used in the synthesis of various derivatives, including estrogen sulfamates. smolecule.comnih.gov |

Historical Context and Evolution of Research

The study of sulfamoyl chlorides is rooted in the broader history of organosulfur chemistry, which saw significant advancements in the early 20th century. The development of methods to synthesize sulfonyl chlorides from various sulfur-containing compounds, such as sulfonic acids, laid the groundwork for the exploration of related functional groups. researchgate.net

Early research focused on understanding the reactivity of the sulfonyl chloride group and developing reliable synthetic methods. A notable procedure for preparing N-substituted sulfamoyl chlorides, including N-methylsulfamoyl chloride, was developed by Weis and Schulze, involving the reaction of an amine hydrochloride with sulfuryl chloride in the presence of a catalyst like antimony (V) pentachloride. googleapis.com

Over time, research has evolved to explore the diverse applications of this compound and its derivatives. For example, its use in the synthesis of estrogen sulfamates, which show promise as orally administered hormones, highlights the ongoing development of novel applications. nih.gov The table below presents a timeline of key developments in the research of sulfamoyl chlorides.

| Year/Period | Key Development | Significance |

| Early 20th Century | Foundational work on sulfonyl chemistry. | Established the basis for understanding and synthesizing sulfonyl and sulfamoyl chlorides. |

| 1969 | Development of a synthetic procedure for N-substituted sulfamoyl chlorides by Weis and Schulze. googleapis.com | Provided a reliable method for the preparation of compounds like this compound. |

| 1980s-Present | Exploration of applications in medicinal chemistry, such as in the synthesis of MEK inhibitors and estrogen sulfamates. chemicalbook.comnih.gov | Expanded the utility of this compound beyond fundamental organic synthesis. |

Scope and Limitations of Current Academic Understanding

Current academic research continues to explore the reactivity and applications of this compound. Its role as a building block for complex molecules remains a central theme. However, there are areas where understanding is still developing.

One area of ongoing investigation is the fine-tuning of reaction conditions to achieve high selectivity and yield in complex syntheses. The reactivity of this compound can be influenced by steric and electronic factors of the substrate, and a deeper understanding of these effects could lead to more efficient synthetic strategies. vulcanchem.com

While the fundamental reactivity of this compound is well-established, the exploration of its utility in novel synthetic methodologies is an active area of research. For example, its application in combination with other reagents or in catalytic systems could unlock new synthetic transformations.

A significant limitation in the broader context of sulfamoyl chlorides is the need for robust and scalable synthetic methods. While laboratory-scale preparations are well-documented, efficient and safe industrial-scale production can present challenges. google.com Further research into process optimization and the development of more sustainable synthetic routes is warranted.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4ClNO2S/c1-3-6(2,4)5/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJUEJRWNWVHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472720 | |

| Record name | METHYLSULFAMOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10438-96-7 | |

| Record name | N-Methylsulfamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10438-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYLSULFAMOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Methylsulfamoyl Chloride and Its Derivatives

Direct Sulfonylation Approaches

Direct sulfonylation methods are often favored for their atom economy and procedural simplicity. These approaches typically involve the reaction of a methylamine (B109427) precursor with a sulfurylating agent.

The most conventional method for the synthesis of N-substituted sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.com This general principle can be applied to the synthesis of methylsulfamoyl chloride through the reaction of methylamine with sulfuryl chloride (SO₂Cl₂). The reaction proceeds via nucleophilic attack of the methylamine on the sulfur atom of sulfuryl chloride, leading to the displacement of a chloride ion. A base, such as pyridine (B92270) or triethylamine, is typically employed to neutralize the hydrogen chloride gas that is liberated during the reaction. cbijournal.com

CH₃NH₂ + SO₂Cl₂ → CH₃NHSO₂Cl + HCl

The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield and purity of the desired this compound. While primary amines are generally highly reactive in this context, careful control of the stoichiometry is necessary to prevent the formation of the disubstituted product, N,N'-dimethylsulfamide. cbijournal.com

Table 1: General Conditions for the Reaction of Amines with Sulfonyl Chlorides

| Parameter | Condition | Reference |

|---|---|---|

| Amine | Primary or Secondary | cbijournal.com |

| Sulfonylating Agent | Sulfuryl Chloride | cbijournal.com |

| Base | Pyridine, Triethylamine, NaOH | cbijournal.com |

| Solvent | Dichloromethane, THF, Diethyl ether | cbijournal.com |

| Temperature | 0 °C to room temperature | cbijournal.com |

Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly reactive chemical intermediate that serves as a versatile reagent in organic synthesis. wikipedia.org Its utility in the synthesis of sulfamoyl chlorides stems from the presence of two highly electrophilic centers: the carbon of the isocyanate group and the sulfur of the chlorosulfonyl group. arxada.com Compounds containing active hydrogen atoms, such as primary amines, react preferentially with the isocyanate moiety of CSI to furnish N-substituted sulfamoyl chlorides. orgsyn.org

The reaction of methylamine with chlorosulfonyl isocyanate would proceed as follows:

CH₃NH₂ + ClSO₂NCO → CH₃NHCONHSO₂Cl

The resulting N-carbonyl(methyl)sulfamoyl chloride can then be hydrolyzed to yield this compound. A controlled method for this transformation involves the use of formic acid, which gently decomposes the intermediate to afford the desired sulfamoyl chloride along with carbon monoxide and hydrogen chloride. tcichemicals.com This method avoids the often vigorous and difficult-to-control reaction with water. tcichemicals.com

Alternatively, the hygroscopic nature of CSI can be exploited, as it reacts with atmospheric moisture to form sulfamoyl chloride, which can then be isolated. tcichemicals.com However, for a controlled synthesis, the in-situ generation from CSI and formic acid is preferred. tcichemicals.com

Table 2: Reactivity of Chlorosulfonyl Isocyanate (CSI)

| Functional Group | Product Type | Reference |

|---|---|---|

| Alkenes | β-Lactams, Unsaturated N-chlorosulfonyl amides | beilstein-journals.org |

| Alcohols | Carbamates | arxada.com |

| Amines | Sulfamoylurea derivatives | arxada.com |

| Carboxylic Acids | Nitriles | wikipedia.org |

Beyond the direct use of sulfuryl chloride, other reagents and conditions have been developed for the synthesis of sulfonyl chlorides. One notable approach is the oxidative chlorination of sulfur-containing compounds. For instance, thiols can be converted to their corresponding sulfonyl chlorides using a combination of an oxidizing agent and a chloride source. organic-chemistry.org Reagents such as N-chlorosuccinimide (NCS) in the presence of a chloride salt and water can effectively achieve this transformation. cbijournal.com

Another strategy involves the use of a combination of hydrogen peroxide and thionyl chloride (SOCl₂), which acts as a highly reactive system for the oxidative chlorination of thiols to sulfonyl chlorides. cbijournal.com While these methods are generally applied to the synthesis of aryl or alkyl sulfonyl chlorides, they represent viable alternative strategies that could be adapted for the synthesis of this compound from a suitable methyl-sulfur precursor.

Furthermore, sulfonyl fluorides have been explored as alternatives to the more moisture-sensitive sulfonyl chlorides in the synthesis of sulfonamides. This suggests that methylsulfamoyl fluoride (B91410) could be a stable precursor, which can then be converted to the chloride if necessary, or used directly in subsequent reactions.

Indirect Synthetic Pathways

Indirect methods for the synthesis of this compound involve the construction of the molecule in a stepwise fashion, often allowing for greater control over the final product and the introduction of diverse functionalities.

Reductive amination is a powerful method for the formation of amines from carbonyl compounds and ammonia (B1221849) or a primary or secondary amine. This process involves the initial formation of an imine or enamine intermediate, which is then reduced in the same reaction vessel to the corresponding amine. This method could theoretically be employed as the first step in a two-step synthesis of N-substituted sulfamoyl chlorides.

An important indirect route to sulfonyl chlorides is through the chlorination of sulfonic acids or their corresponding salts. Methanesulfonic acid (CH₃SO₃H) or its salts, such as sodium methanesulfonate (B1217627) (CH₃SO₃Na), can be converted to methanesulfonyl chloride (CH₃SO₂Cl) using various chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃).

For instance, the reaction of sodium methanesulfonate with thionyl chloride in the presence of a catalyst can produce methanesulfonyl chloride in high yield. The resulting methanesulfonyl chloride can then be subjected to amination with methylamine to produce N,N-dimethylsulfonamide, or potentially be manipulated through other reaction sequences to arrive at this compound. This approach separates the formation of the C-S bond from the S-N bond, offering a different strategic approach to the target molecule.

Table 3: Chlorinating Agents for the Conversion of Sulfonic Acids to Sulfonyl Chlorides

| Chlorinating Agent | General Reaction |

|---|---|

| Thionyl Chloride (SOCl₂) | RSO₃H + SOCl₂ → RSO₂Cl + SO₂ + HCl |

| Phosphorus Pentachloride (PCl₅) | RSO₃H + PCl₅ → RSO₂Cl + POCl₃ + HCl |

| Phosphorus Oxychloride (POCl₃) | 3RSO₃Na + POCl₃ → 3RSO₂Cl + Na₃PO₄ |

Derivatization of Existing Sulfamoyl Chlorides

The synthesis of N-substituted sulfamoyl chlorides and their subsequent derivatives often involves the modification of a pre-existing sulfamoyl chloride backbone. A primary method for this transformation is the reaction of a sulfamoyl chloride with a suitable amine, a process known as aminolysis. This approach allows for the introduction of various substituents onto the nitrogen atom, leading to a diverse range of sulfamides.

For instance, dialkylsulfamyl chlorides can serve as starting materials to synthesize numerous N-substituted derivatives. The reaction with a primary amine, such as methylamine, would lead to the corresponding N-methyl derivative. These reactions are typically carried out by refluxing the sulfamyl chloride with the desired amine in an inert solvent like chloroform, benzene (B151609), or ether. The reaction times can vary, with aliphatic amines generally reacting faster (around 12 hours) than aromatic amines (up to 24 hours).

Another strategy involves the displacement of the chlorine atom on a heterocyclic compound with an amine, followed by subsequent reactions. For example, a chloro-substituted heterocycle can be heated with an excess of methylamine in water to yield a methylaminoheterocycle. google.com While this does not directly derivatize the sulfamoyl chloride group itself, it represents a pathway to synthesize precursors that can later be converted into complex methylsulfamoyl derivatives. A patent describes the reaction of [(4,6-dimethylpyrimidin-2-yl)aminocarbonyl]sulfamoyl chloride with aqueous dimethylamine (B145610) at ambient temperature to yield a sulfamide (B24259) derivative, illustrating the derivatization of a complex sulfamoyl chloride. google.com

The general scheme for the derivatization via aminolysis is presented below:

R₂NSO₂Cl + R'NH₂ → R₂NSO₂NHR' + HCl

In this reaction, R represents alkyl or aryl groups already on the sulfamoyl nitrogen, and R'NH₂ is the incoming amine. For the synthesis of a methylsulfamoyl derivative, R' would be a methyl group.

Purification and Characterization Methodologies

The rigorous purification and unambiguous characterization of this compound and its derivatives are paramount to ensure their suitability for subsequent synthetic applications. A combination of spectroscopic and chromatographic techniques is employed to validate the chemical structure, ascertain purity, and resolve any analytical discrepancies.

Spectroscopic Validation (NMR, FTIR, HRMS)

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound and its derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the characteristic functional groups. The spectrum of a sulfamoyl chloride derivative, for instance, exhibits absorption peaks corresponding to C=O, C=C, and S=O stretching vibrations. ucla.edu For this compound, the presence of sulfonyl chloride and methylamino groups would be expected to produce characteristic absorption bands. PubChem indicates the availability of an FTIR spectrum for N-methylsulfamoyl chloride, recorded on a Bruker IFS 85 instrument, which can be used as a reference for experimental validation. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of a molecule, which is a critical piece of data for confirming its elemental composition. The computed exact mass of N-methylsulfamoyl chloride is 128.9651272 Da, as documented in the PubChem database. nih.gov This high level of mass accuracy allows for the unambiguous determination of the molecular formula. Mass spectral analysis has also been utilized to characterize derivatives of sulfamoyl chlorides, aiding in their structural elucidation. ucla.edu

Below is a summary of the expected and available spectroscopic data for this compound:

| Spectroscopic Technique | Parameter | Expected/Available Data |

| ¹H NMR | Chemical Shift (δ) | Data not explicitly found, but a CoA confirms the spectrum is "consistent with structure". wu.ac.th |

| ¹³C NMR | Chemical Shift (δ) | Data not explicitly found. |

| FTIR | Absorption Bands (cm⁻¹) | Spectrum available, but specific peak data not found. nih.gov Expected bands for S=O, N-H, and C-H stretches. |

| HRMS | Exact Mass | 128.9651272 Da. nih.gov |

Chromatographic Purification Techniques (Column Chromatography, HPLC)

Chromatographic methods are essential for the purification of this compound and its derivatives, separating the target compound from unreacted starting materials, byproducts, and other impurities.

Column Chromatography: This technique is frequently employed for the purification of sulfamoyl chloride derivatives. ucla.edu The choice of stationary phase, typically silica (B1680970) gel, and the mobile phase is crucial for achieving effective separation. The polarity of the solvent system is adjusted to control the elution of the compounds from the column. While a specific protocol for this compound was not found, general principles of flash column chromatography are applicable. rochester.eduorgsyn.orgwfu.edu This involves selecting a solvent system that provides a good separation of the target compound from impurities on a thin-layer chromatography (TLC) plate before scaling up to a column.

High-Performance Liquid Chromatography (HPLC): HPLC offers a higher resolution and more efficient means of purification and analysis. For related compounds like methanesulfonyl chloride and other sulfonyl chlorides, reverse-phase (RP) HPLC methods have been developed. chemicalbook.comsielc.com A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid additive like phosphoric or formic acid to improve peak shape. chemicalbook.comsielc.com Gradient elution, where the composition of the mobile phase is changed over time, can be used to effectively separate compounds with a wide range of polarities. rochester.edu

A summary of potential chromatographic conditions for the purification of sulfamoyl chlorides is presented below:

| Chromatographic Technique | Stationary Phase | Mobile Phase (Example) | Detection |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | TLC with UV visualization |

| HPLC | C18 Reverse Phase | Acetonitrile/Water with 0.1% Formic Acid | UV Detector |

Purity Assessment and Contradiction Resolution in Data

Ensuring the purity of this compound is critical for its use as a reagent. Any impurities can lead to unwanted side reactions and the formation of complex product mixtures.

Purity Assessment: The purity of N-Methylsulfamoyl chloride can be determined by ¹H NMR spectroscopy, with a Certificate of Analysis for one batch indicating a purity of ≥97.0%. wu.ac.th This method allows for the quantification of the target compound relative to any proton-containing impurities. Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed for purity assessment, as is done for similar compounds like p-toluenesulfonyl chloride.

Contradiction Resolution in Data: Discrepancies in analytical data can arise from various sources, including the presence of impurities, polymorphism, or errors in analytical methodology. For sulfonyl halides, contradictory results in mutagenicity assays have been attributed to the choice of solvent, with dimethyl sulfoxide (B87167) (DMSO) sometimes leading to the formation of mutagenic artifacts. waters.com In such cases, re-evaluation of the compound in a non-reactive solvent is necessary to obtain accurate data. While no specific instances of contradictory data for this compound were found in the searched literature, a systematic approach involving multiple analytical techniques is essential to resolve any inconsistencies. If, for example, the elemental analysis does not match the expected values from the HRMS data, it could indicate the presence of an inorganic salt impurity, which would not be detected by mass spectrometry. In such a scenario, techniques like ion chromatography or atomic absorption spectroscopy might be required to identify and quantify the inorganic impurity.

Iii. Mechanistic Investigations of Methylsulfamoyl Chloride Reactivity

Electrophilic Nature of the Sulfamoyl Chloride Group

The reactivity of methylsulfamoyl chloride is fundamentally governed by the electrophilic character of its sulfur atom. The sulfamoyl chloride group (-SO₂Cl) contains a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom. Oxygen and chlorine are highly electronegative elements, meaning they have a strong tendency to attract bonding electrons. This creates a significant partial positive charge (δ+) on the sulfur atom, rendering it electron-deficient and thus a potent electrophile. msu.edu This inherent electrophilicity makes the sulfur atom a prime target for attack by electron-rich species, known as nucleophiles. The electron-withdrawing inductive effects of the oxygen and chlorine substituents enhance the electrophilic nature of the sulfur center, making it susceptible to a variety of chemical transformations. msu.edu

Nucleophilic Attack at the Sulfur Atom

The primary mechanism for reactions involving this compound is nucleophilic attack at the electron-deficient sulfur atom. mdpi.com This process is analogous to nucleophilic substitution reactions observed at tetrahedral carbon centers. mdpi.com The reaction generally proceeds via a bimolecular nucleophilic substitution (S_N2) pathway. rsc.org In this mechanism, an incoming nucleophile attacks the sulfur atom, forming a transient, high-energy trigonal bipyramidal intermediate. mdpi.com Simultaneously, the bond between the sulfur and the chlorine atom begins to break. The reaction culminates in the departure of the chloride ion (Cl⁻), which is a good leaving group, and the formation of a new bond between the sulfur atom and the nucleophile. mdpi.com Studies on related sulfonyl chlorides confirm that these substitution reactions at the sulfur center typically occur with an inversion of configuration, which is a characteristic feature of the S_N2 mechanism. mdpi.com

Reaction Pathways in Organic Transformations

The electrophilic sulfur center of this compound readily engages in reactions with a variety of nucleophiles, leading to the formation of diverse sulfonamide derivatives.

This compound serves as a versatile intermediate for the synthesis of compounds containing the methylsulfamoyl moiety. google.com It reacts predictably with common nucleophiles such as amines, alcohols, and thiols. nih.gov

Amines: Primary and secondary amines react readily with this compound to form N-substituted methylsulfamides. The reaction involves the nucleophilic nitrogen atom of the amine attacking the sulfur atom, displacing the chloride.

Alcohols: In the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct, alcohols react to form methylsulfamate esters. The oxygen atom of the alcohol acts as the nucleophile. nih.gov

Thiols: Thiols, which are sulfur analogs of alcohols, are potent nucleophiles and react with this compound to yield thiosulfamates. chemistrysteps.commasterorganicchemistry.com The sulfur atom of the thiol is a stronger nucleophile than the oxygen of a comparable alcohol. libretexts.org

| Nucleophile | General Formula | Product Class | General Reaction |

|---|---|---|---|

| Amine | R₂NH | N-Substituted Methylsulfamide | CH₃NHSO₂Cl + 2 R₂NH → CH₃NHSO₂NR₂ + R₂NH₂⁺Cl⁻ |

| Alcohol | ROH | Methylsulfamate Ester | CH₃NHSO₂Cl + ROH + Base → CH₃NHSO₂OR + Base·HCl |

| Thiol | RSH | Thiosulfamate Ester | CH₃NHSO₂Cl + RSH + Base → CH₃NHSO₂SR + Base·HCl |

This compound is susceptible to hydrolysis, a reaction with water that cleaves the sulfamoyl chloride bond.

The stability of this compound is significantly affected by the presence of water. As a reactive acid chloride, it is sensitive to moisture. The rate of hydrolysis is dependent on the availability of water; therefore, higher relative humidity accelerates its degradation. researchgate.net The hydrolysis can proceed under both neutral and alkaline conditions. rsc.org In neutral solvolysis, a water molecule acts as the nucleophile. Under alkaline conditions, the more potent nucleophile, the hydroxide (B78521) ion (OH⁻), attacks the sulfur center, leading to a faster rate of hydrolysis. Kinetic studies on analogous aromatic sulfonyl chlorides show that both neutral and alkaline hydrolysis proceed via an S_N2 mechanism. rsc.org

The ultimate product of the complete hydrolysis of this compound is methylsulfamic acid (CH₃NHSO₃H). This degradation occurs through the nucleophilic substitution of the chloride atom by a hydroxyl group from a water molecule or a hydroxide ion. The formation of sulfamic acids from the hydrolysis of related sulfamoyl compounds is a well-established degradation pathway. copernicus.org The reaction is essentially irreversible due to the stability of the resulting methylsulfamic acid and the formation of hydrochloric acid as a byproduct.

Elimination Mechanisms and Sulfene (B1252967) Formation

The reaction of this compound in the presence of a base can proceed through an elimination mechanism to form a highly reactive intermediate known as N-methylsulfamoylimine, which is a type of sulfene. This process is initiated by the abstraction of a proton from the methyl group by a base.

Kinetic studies on analogous alkanesulfonyl chlorides have established that the formation of sulfenes is a concerted bimolecular elimination (E2) process. researchgate.net The base-catalyzed proton-abstraction from the α-carbon is the rate-determining step. researchgate.net This mechanism involves a transition state where the proton is being transferred to the base simultaneously with the departure of the chloride leaving group. This concerted pathway avoids the formation of a metastable carbanion intermediate. researchgate.net For this compound, the analogous intermediate formed would be methylenesulfamoyl amide (CH₂=NSO₂NH₂), though the specific reactivity and trapping of this exact sulfene species is a subject of detailed mechanistic studies.

Computational Chemistry and Modeling

Density Functional Theory (DFT) has become a powerful computational tool for investigating the electronic structure and reactivity of molecules like this compound. nih.gov DFT calculations can provide valuable insights into the electrophilic behavior of the sulfur atom, which is central to its reactivity.

DFT methods are used to calculate various molecular properties and reactivity indices. nih.gov Key indices for understanding electrophilicity include:

Electrophilicity Index (ω) : This global index quantifies the ability of a species to accept electrons. A higher ω value indicates a stronger electrophile. nih.gov

Fukui Functions (f(r)) : These functions identify the regions within a molecule that are most susceptible to nucleophilic or electrophilic attack. For an electrophilic attack on a nucleophile, the relevant function is f⁻(r), while for a nucleophilic attack on an electrophile like this compound, the f⁺(r) function highlights the most electrophilic sites.

Molecular Electrostatic Potential (MEP) : MEP maps visualize the electrostatic potential on the electron density surface of a molecule. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack.

Theoretical studies on arenesulfonyl chlorides have successfully used DFT to model reaction mechanisms, such as Sₙ2-type substitutions, and correlate calculated activation parameters with experimental kinetic data. semanticscholar.org These calculations help elucidate the structure of transition states and confirm whether reactions proceed through concerted mechanisms or involve intermediates. semanticscholar.org By applying these methods to this compound, one can predict its electrophilic character and rationalize its observed reactivity patterns.

| Computational Method/Concept | Information Gained Regarding Electrophilicity |

| Density Functional Theory (DFT) | Provides a framework for calculating electronic structure and reactivity. nih.gov |

| Electrophilicity Index (ω) | Quantifies the overall electrophilic nature of the molecule. nih.gov |

| Fukui Function (f⁺(r)) | Identifies the specific atoms (e.g., sulfur) most susceptible to nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Visually maps electron-deficient regions prone to attack by nucleophiles. |

Prediction of Regioselectivity and Transition State Energies

Theoretical predictions of regioselectivity in reactions involving compounds like this compound, particularly in processes such as electrophilic aromatic substitution, often rely on the calculation of various molecular properties. nih.govfigshare.com Density Functional Theory (DFT) is a commonly used method to model these reactions. mdpi.com By calculating the relative stabilities of potential intermediates, such as σ-complexes in aromatic substitutions, researchers can predict the most likely site of reaction. figshare.com The regiochemical outcome is generally directed to the position that leads to the most stabilized intermediate. mdpi.com Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can also be employed to identify the most nucleophilic or electrophilic sites within a molecule, thus predicting the regioselectivity of its reactions.

The calculation of transition state energies is fundamental to understanding the kinetics of a reaction. The transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy of the reaction. Lower activation energy implies a faster reaction rate. Computational methods, again often employing DFT, can be used to locate the geometry of the transition state and calculate its energy. mdpi.com For reactions of sulfonyl chlorides, these calculations can help to elucidate whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism. mdpi.comnih.gov For instance, in nucleophilic substitution reactions at the sulfur center, computational studies on arenesulfonyl chlorides have helped to distinguish between SN2-like and addition-elimination pathways by locating the relevant transition states and intermediates. mdpi.com

The following table outlines the typical computational approaches used to predict regioselectivity and transition state energies for sulfonyl chloride reactions, which would be applicable to the study of this compound.

| Computational Target | Methodologies | Predicted Outcome |

| Regioselectivity | Calculation of intermediate stabilities (e.g., σ-complexes), Analysis of frontier molecular orbitals (HOMO/LUMO), Calculation of electrostatic potential maps, Use of reactivity descriptors (e.g., Fukui functions) | Identification of the most probable site of reaction (e.g., ortho, meta, para position in aromatic substitution). |

| Transition State Energies | Locating transition state structures using methods like synchronous transit-guided quasi-newton (QST2/QST3), Calculation of vibrational frequencies to confirm a single imaginary frequency, Single-point energy calculations at higher levels of theory | Determination of the activation energy (ΔG‡), providing insight into the reaction rate and the feasibility of a proposed mechanism. |

Validation of Computational Results with Experimental Data

The validation of computational predictions with experimental data is a critical step in mechanistic studies to ensure the theoretical models accurately reflect reality. For a comprehensive understanding of the reactivity of a compound like this compound, any computational predictions regarding regioselectivity and transition state energies would need to be corroborated by experimental findings.

The predicted regioselectivity of a reaction can be validated by carrying out the reaction in the laboratory and analyzing the product mixture. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are routinely used to separate, identify, and quantify the different isomers formed in a reaction. The experimental product distribution can then be directly compared to the computationally predicted distribution, which is typically based on the calculated relative energies of the reaction intermediates or transition states leading to each product. For example, in the sulfonation of acridine, the experimentally determined substitution patterns were found to be consistent with the general directing rules of electrophilic aromatic substitution under thermodynamic control. mdpi.com

The validation of calculated transition state energies is often achieved through kinetic studies of the reaction. The Arrhenius equation and transition state theory relate the experimentally determined rate constant of a reaction to its activation energy. By measuring the reaction rate at different temperatures, an experimental activation energy can be determined and compared to the computationally predicted value. mdpi.com Kinetic solvent isotope effect studies can also provide valuable data for validating proposed transition state structures. cdnsciencepub.com Good agreement between experimental and calculated kinetic parameters lends confidence to the proposed reaction mechanism and the computational model used.

A powerful approach for validation involves studying a series of related reactions. For instance, in the study of arenesulfonyl chlorides, the experimental kinetic data for a series of substituted reactants were correlated using the Hammett equation. mdpi.com The resulting correlation showed good agreement with the relative rate constants and activation parameters predicted by DFT calculations, supporting the reliability of the computational model. mdpi.com

The table below summarizes the common experimental techniques used to validate computational predictions for sulfonyl chloride reactivity.

| Computational Prediction | Experimental Validation Method | Measured Parameter |

| Regioselectivity | NMR Spectroscopy, GC-MS, HPLC | Product isomer distribution and ratios. |

| Transition State Energy | Reaction kinetics (e.g., stopped-flow spectroscopy), Temperature-dependent rate studies | Reaction rate constants, experimental activation energy (Ea), and other activation parameters (ΔH‡, ΔS‡). |

While these methodologies are well-established for studying the reactivity of sulfonyl chlorides, specific experimental validation of computational predictions for this compound has not been detailed in the surveyed scientific literature.

Iv. Advanced Applications in Medicinal Chemistry and Drug Discovery Research

Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and methylsulfamoyl chloride is a key player in this process. The most common method for creating sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, a reaction for which this compound is well-suited. ekb.egfrontiersrj.com

The reaction between this compound and primary or secondary amines leads to the formation of N-methylsulfonamides. This reaction is typically conducted in the presence of a base, which can be either organic or inorganic, to neutralize the hydrochloric acid byproduct. ekb.eg The resulting sulfonamide bond (R-SO₂-NR'R") is known for its stability, a critical feature for pharmacologically active molecules that must remain intact to exert their therapeutic effect. The general stability of the sulfonamide group contributes to its prevalence in drug design.

A typical laboratory procedure for this synthesis involves dissolving an amine in a suitable solvent, such as dichloromethane, and then adding this compound. mdpi.com A base, like triethylamine, is subsequently introduced to facilitate the reaction and scavenge the generated acid. mdpi.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) to confirm the formation of the final product. mdpi.com

| Reactant 1 | Reactant 2 | Base | Product | Key Feature |

| This compound | Primary or Secondary Amine | Organic or Inorganic Base | N-methylsulfonamide | Formation of a stable sulfonamide bond |

| Trimetazidine | This compound | Triethylamine | 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | Efficient and rapid synthesis |

A significant application of this compound in drug discovery is its reaction with heterocyclic amines. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are fundamental scaffolds in many biologically active molecules. By reacting this compound with amines that are part of a heterocyclic ring system, chemists can synthesize novel compounds with potential therapeutic value. mdpi.comresearchgate.net

This strategy has been employed to create a diverse range of sulfonamide derivatives that have shown significant inhibitory properties against various enzymes, such as proteases. ekb.eg The sulfonamide moiety, once attached to a heterocyclic core, can interact with biological targets, leading to a desired pharmacological response. The versatility of this reaction allows for the generation of large libraries of compounds for screening and lead optimization in drug discovery programs. nih.gov

Role as a Sulfonylation Agent in Complex Molecule Synthesis

This compound's utility extends beyond simple sulfonamide formation; it is a key sulfonylation agent for constructing more complex molecular architectures. Its reactivity allows for the introduction of the methylsulfamoyl group (-SO₂NHCH₃) into intricate molecules, often as a means to explore or enhance their biological activity.

The synthesis of molecules where a sulfonamide acts as a linker between different heterocyclic rings is an important strategy in medicinal chemistry. This compound can be used to create these linked structures. For instance, a molecule containing a primary or secondary amine can be reacted with this compound, and the resulting sulfonamide can then be further modified or be part of a larger synthetic scheme to build heterocycles like oxadiazoles (B1248032) or pyrazines. jocpr.comsemanticscholar.orgtandfonline.commdpi.com

The 1,3,4-oxadiazole (B1194373) ring, for example, is a common feature in medicinally important compounds. jocpr.commdpi.com Synthetic routes to sulfonamide-containing oxadiazoles often involve multi-step sequences where the sulfonamide bond is formed at a key stage. Similarly, pyrazine (B50134) derivatives, which are present in numerous bioactive compounds, can be synthesized to include a sulfonamide linkage, potentially modulating their pharmacological profile. tandfonline.com

| Heterocycle Class | Synthetic Strategy | Significance |

| Oxadiazoles | Formation of a sulfonamide bond as part of a multi-step synthesis leading to the oxadiazole ring. jocpr.comsemanticscholar.orgmdpi.com | Oxadiazoles are present in many compounds with diverse biological activities. |

| Pyrazines | Incorporation of a sulfonamide linker to connect pyrazine rings or attach them to other molecular fragments. tandfonline.com | Pyrazine derivatives are crucial in the development of various therapeutic agents. |

A significant challenge and opportunity in chemical synthesis is the late-stage functionalization of complex molecules. drugdiscoverytrends.comnih.govnih.govdntb.gov.ua This refers to the modification of a molecule, such as a drug candidate or a pesticide, in the final steps of its synthesis. This approach allows chemists to quickly generate analogues of a lead compound to improve its properties without having to redesign the entire synthesis from the beginning. drugdiscoverytrends.com

This compound can be used in such late-stage modifications, provided the complex molecule has a suitable amine handle for reaction. This allows for the introduction of the N-methylsulfonamide group, which can alter the molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to form hydrogen bonds. These changes can, in turn, affect its pharmacokinetic and pharmacodynamic profile. In the field of agrochemicals, sulfamoyl chlorides are valuable intermediates for creating herbicidal compounds. google.com The modification of existing pesticide scaffolds is a common strategy to develop new products with improved efficacy or different selectivity. researchgate.netnih.govnih.gov

Therapeutic Applications and Biological Activity

The derivatives synthesized using this compound, namely N-methylsulfonamides, are part of the broader class of sulfonamides, which are renowned for their wide range of therapeutic applications. The sulfonamide functional group is a key "pharmacophore" in many drugs, meaning it is the part of the molecule responsible for its biological activity.

Sulfonamide derivatives have been reported to possess a wide spectrum of biological activities, including:

Antibacterial: The original sulfa drugs were antibacterial agents. frontiersrj.commdpi.com

Anticancer: Many modern anticancer agents contain the sulfonamide moiety. eurekaselect.comnih.gov

Anti-inflammatory: Certain sulfonamides exhibit anti-inflammatory properties. frontiersrj.com

Diuretic: These agents help the body get rid of excess fluid. frontiersrj.com

Hypoglycemic: Some are used to lower blood sugar in diabetic patients. frontiersrj.com

Antiviral: Research has also explored the antiviral potential of sulfonamide derivatives. frontiersrj.com

Anticancer Agents and Inhibition of Metabolic Pathways

The development of novel anticancer agents is a primary focus of modern drug discovery. Derivatives of this compound have demonstrated considerable potential in this area, particularly through the inhibition of metabolic pathways that are crucial for cancer cell survival and proliferation.

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This process results in increased glucose uptake and lactate (B86563) production, which contributes to an acidic tumor microenvironment and promotes tumor growth and metastasis. Targeting this metabolic pathway is a promising strategy for cancer therapy.

Recent research has explored the use of sulfonamide derivatives, which can be synthesized from this compound, as anticancer agents that target glycolysis. mdpi.com These compounds have shown the ability to inhibit the proliferation of cancer cell lines, such as human colon cancer (HCT-116), suggesting a potential mechanism involving the disruption of cancer cell metabolism. mdpi.com While direct inhibition of lactate production by this compound derivatives is an active area of investigation, the broader class of sulfonamides has shown promise in modulating the metabolic phenotype of cancer cells.

Enzyme Inhibition and Targeting Specific Signaling Pathways (e.g., Ras/Raf)

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. researchgate.net Mutations in the genes of this pathway, particularly RAS and RAF, are common in many types of cancer, leading to uncontrolled cell growth. nih.govrsc.org Consequently, the development of inhibitors targeting this pathway is a major focus of anticancer drug discovery. researchgate.net

Sulfonamide-containing compounds have emerged as a significant class of inhibitors for kinases within this pathway. nih.gov For instance, some novel 1,2,4-triazine (B1199460) sulfonamide derivatives have been investigated for their anticancer effects in colon cancer cells. nih.gov While the direct use of this compound in the synthesis of all such inhibitors is not always explicitly detailed, it serves as a key building block for the introduction of the pharmacologically important sulfamoyl group. The structural features of these sulfonamides allow them to bind to and inhibit the activity of key enzymes in the Ras/Raf pathway, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

Antimicrobial and Antifungal Properties of Derivatives

The rising threat of antimicrobial resistance has necessitated the search for new classes of antibacterial and antifungal agents. Sulfonamides, a class of synthetic antimicrobial agents, have long been a cornerstone of infectious disease treatment. nih.govfrontiersrj.com The synthesis of novel sulfonamide derivatives, often involving reagents like this compound, continues to be a promising avenue for the development of new antimicrobial and antifungal drugs. nih.govresearchgate.netscispace.com

The antibacterial action of sulfonamides typically involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. frontiersrj.com This disruption of a vital metabolic pathway impedes bacterial growth and replication. Researchers have synthesized and evaluated a variety of sulfonamide derivatives against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting significant inhibitory activity. scispace.com Similarly, certain sulfonamide derivatives have demonstrated potent antifungal activity against various fungal strains, including Candida albicans. scispace.com

Table 1: Antimicrobial and Antifungal Activity of Selected Sulfonamide Derivatives

| Compound ID | Target Organism | Activity | Reference |

|---|---|---|---|

| 5b | S. aureus | Most potent antimicrobial activity in vitro (MTCC value of 96 µg/ml) | scispace.com |

| 5g | C. albicans | Most potent antifungal activity in vitro (MTCC value of 277 µg/ml) | scispace.com |

| 5j | C. albicans | Most potent antifungal activity in vitro (MTCC value of 277 µg/ml) | scispace.com |

Development of NKCC1 Inhibitors for Neurological Disorders

The Na-K-2Cl cotransporter 1 (NKCC1) is a protein that plays a crucial role in regulating intracellular chloride concentrations in neurons. nih.govba-oncomedical.com Dysregulation of NKCC1 has been implicated in a variety of neurological disorders, including epilepsy, autism spectrum disorders, and Down syndrome. nih.govresearchgate.netnih.gov Therefore, the development of selective NKCC1 inhibitors is a promising therapeutic strategy for these conditions.

Recent drug discovery efforts have focused on identifying novel and selective NKCC1 inhibitors. nih.govba-oncomedical.comresearchgate.netnih.gov One such promising candidate is ARN23746, a selective NKCC1 inhibitor that has shown efficacy in mouse models of Down syndrome and autism. nih.govresearchgate.netnih.gov The chemical structure of ARN23746 and other related inhibitors often incorporates a sulfamoyl moiety, highlighting the importance of this functional group in achieving potent and selective inhibition of NKCC1. researchgate.net These inhibitors have been shown to restore normal intracellular chloride levels in neurons and alleviate behavioral deficits in animal models, offering hope for new treatments for a range of neurological disorders. nih.gov

Estrogen Sulfamates as Hormonal Agents

Estrogen sulfamates are a class of compounds that have garnered significant interest as orally active hormonal agents. nih.gov The sulfamate (B1201201) group plays a crucial role in their biological activity, often conferring potent and long-lasting effects. This compound is a key reagent in the synthesis of these important molecules.

A novel and convenient method for the synthesis of estrogen sulfamates involves the esterification of various estrogen derivatives with sulfamoyl chloride or N-methylsulfamoyl chloride. nih.gov This synthetic approach has been successfully applied to produce a range of estrogen sulfamates on a multigram scale, facilitating their toxicological and clinical evaluation. nih.gov These compounds have potential applications in hormone replacement therapy and as modulators of estrogenic activity in various physiological and pathological conditions.

Use in Modifying Biomolecules for Structure-Function Studies

The precise chemical modification of biomolecules is an essential tool for elucidating their structure-function relationships. The reactivity of this compound allows for its use in the targeted modification of specific functional groups on biomolecules, such as the hydroxyl groups of carbohydrates.

One notable application is the regioselective sulfamoylation of primary hydroxyl groups. rsc.org This technique has been employed in the concise synthesis of small molecule inhibitors of sulfatases, enzymes that play important roles in various biological processes. rsc.org By selectively introducing a sulfamoyl group onto a sugar scaffold, researchers can create potent and specific enzyme inhibitors. rsc.org This approach not only provides valuable tools for studying enzyme mechanisms but also offers a pathway for the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies of Derivatives

SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. youtube.com For derivatives of this compound, these studies involve systematically modifying the molecular structure and assessing the resulting impact on efficacy and toxicity. This iterative process allows medicinal chemists to design more potent and safer drug candidates. youtube.com

The nature and position of substituents on the aromatic ring and the sulfamoyl nitrogen of this compound derivatives play a crucial role in determining their pharmacological profile.

The sulfanilamide (B372717) skeleton is generally considered the minimum structural requirement for the antibacterial activity of many sulfonamide drugs. pharmacy180.com Key SAR findings for sulfonamide-based compounds, which can be extrapolated to derivatives of this compound, include:

Amino and Sulfonyl Group Positioning: The amino and sulfonyl groups on the benzene (B151609) ring are essential for activity, with the 1,4-substitution pattern being optimal. youtube.compharmacy180.com

N1-Substitution: The introduction of heterocyclic aromatic nuclei at the N1 position of the sulfonamide can yield highly potent compounds. youtube.com Conversely, sulfonamides with a single benzene ring at the N1-position tend to be more toxic than their heterocyclic analogues. pharmacy180.com

N4-Amino Group: A free aromatic amino group is often crucial for antibacterial activity. This group can be modified to create prodrugs that are converted to the active form in vivo. pharmacy180.com

Lipid Solubility: The lipid solubility of sulfonamide derivatives influences their pharmacokinetics and antibacterial activity. Generally, an increase in lipid solubility corresponds to a longer half-life and enhanced in vitro antibacterial activity. pharmacy180.com

A study on N-(3-acyloxy-2-benzylpropyl)-N'-4-[(methylsulfonylamino)benzyl] thioureas as TRPV1 antagonists highlighted the importance of the C-region of the molecule. The analysis revealed that a 3-pivaloyloxy-2-benzylpropyl C-region conferred the best potency in both binding affinity and antagonism. nih.gov

In another example, SAR studies on substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation indicated that a bis-substituted phenyl group might be necessary for activity, as des-methyl compounds were found to be inactive. nih.gov

The following table summarizes the impact of various substituents on the activity of sulfonamide derivatives, providing a general framework for understanding the SAR of compounds derived from this compound.

| Substituent/Modification | Effect on Activity | Rationale/Example |

| Heterocyclic ring at N1 | Increased potency | Leads to highly potent derivatives. youtube.com |

| Single benzene ring at N1 | Increased toxicity | Compared to heterocyclic ring analogues. pharmacy180.com |

| Free para-amino group | Essential for antibacterial activity | Can be modified for prodrug design. pharmacy180.com |

| Increased lipid solubility | Enhanced activity and half-life | Improves pharmacokinetic properties. pharmacy180.com |

| Bis-substituted phenyl group | Necessary for NF-κB activation | Des-methyl analogues were inactive. nih.gov |

The therapeutic effects of this compound derivatives are mediated by their interactions with specific proteins and biomolecules. The sulfonamide group is a key pharmacophore that plays a significant role in these binding events. nih.gov

Spectroscopic, calorimetric, and computational studies on the binding of sulfonamide drugs like sulfamethazine (B1682506) (SMZ) and sulfadiazine (B1682646) (SDZ) with the heme protein myoglobin (B1173299) revealed the formation of a 1:1 complex. nih.gov These studies showed that SMZ, with two additional methyl groups, exhibited a higher binding affinity than SDZ. The binding of these drugs led to a notable loss in the helicity and perturbation of the three-dimensional structure of the protein. nih.gov

Further insights into protein-ligand interactions come from studies on sulfonamide analogues with FKBP12 as a model system. These investigations allowed for the precise determination of the binding contributions of each atom within the sulfonamide group. High-resolution cocrystal structures have revealed intimate contacts with the protein, including the potential for sulfonimidamides to act as hydrogen bond acceptors. nih.gov The sulfonyl oxygens of some sulfonamide derivatives can also form hydrogen bonds with amino acid residues like Ser159. nih.gov

The table below details some of the key interactions observed between sulfonamide-based molecules and their protein targets.

| Protein Target | Key Interacting Residues/Moieties | Type of Interaction | Significance |

| Myoglobin | Amino acid residues in protein pocket | Non-polyelectrolytic forces | Destabilization of the protein structure upon binding. nih.gov |

| FKBP12 | Tyr26, Phe36, Phe99, Tyr82 | S=O···HC interactions, Hydrogen bonding | Defines the binding contributions of the sulfonamide group. nih.gov |

| NF-κB pathway protein (hypothetical) | Not specified | Not specified | Bis-substituted phenyl group on the ligand is crucial for activity. nih.gov |

| TRPV1 | Not specified | Pharmacophore binding | A 3-pivaloyloxy-2-benzylpropyl C-region confers the best potency. nih.gov |

Development of Pharmacologically Active Impurities

During the synthesis of drug substances, impurities can be formed through various side reactions or from the starting materials. In some instances, these impurities may themselves be pharmacologically active. While specific data on pharmacologically active impurities arising directly from the use of this compound is not extensively detailed in the provided search results, general principles of sulfonamide and sulfonylurea synthesis suggest potential pathways for their formation.

For example, in the synthesis of sulfonylureas, which are structurally related to some derivatives of this compound, impurities can arise from the reaction of sulfonyl isocyanates with species other than the intended amine. If these impurities retain key structural features of the target molecule, such as the sulfonylurea or a related pharmacophore, they could potentially exhibit biological activity.

The synthesis of substituted sulfamoyl benzamidothiazoles involves the reaction of a sulfonamide with other synthons. nih.gov Incomplete reactions or side reactions could lead to the presence of unreacted starting materials or byproducts that might have their own biological activity, although this is often weaker than the target compound.

It is a critical aspect of drug development to identify and characterize all impurities and assess their potential pharmacological and toxicological effects to ensure the safety and efficacy of the final drug product.

V. Methylsulfamoyl Chloride in Materials Science and Polymer Chemistry

Incorporation of Sulfonamide Linkages in Polymers

The bifunctional nature of certain molecules containing the sulfamoyl chloride group, or the reactivity of the sulfamoyl chloride itself with other monomers, enables the formation of polysulfonamides. These polymers are characterized by the presence of the sulfonamide linkage (-SO₂-NH-) in their main chain. The N-methylsulfamoyl group, in particular, can be incorporated to create polymers with specific solubility and thermal characteristics.

The synthesis of these polymers often involves polycondensation reactions. For instance, aromatic diamines can be reacted with aromatic disulfonyl chlorides to yield polysulfonamides. While methylsulfamoyl chloride itself is monofunctional in terms of the sulfamoyl chloride group, it is a key precursor for creating monomers used in these polymerizations. For example, it can be used to synthesize N-substituted aromatic diamines which are then polymerized.

The incorporation of the N-methylsulfonamide group has been shown to influence the solubility of the resulting polymers. While unsubstituted sulfonamide groups can lead to strong hydrogen bonding and thus lower solubility, the presence of the methyl group on the nitrogen atom can disrupt this, making the polymers more soluble in common organic solvents. This improved processability is a significant advantage for practical applications.

Development of Specialty Polymers with Enhanced Properties

The introduction of the methylsulfamoyl group into polymer structures can impart a range of desirable properties, leading to the development of specialty polymers for advanced applications.

Polymers containing sulfonamide linkages, including those with N-methylsulfonamide groups, are known for their high thermal stability. The strong S-N bond and the rigid nature of the aromatic rings often included in the polymer backbone contribute to high glass transition temperatures (Tg) and decomposition temperatures (Td).

Research into aromatic polyamides and polyimides containing sulfonamide groups has demonstrated their excellent thermal performance. For example, poly(sulfonamide-imide)s synthesized from diamines containing N-methylsulfonamide moieties exhibit high thermal stability, with decomposition temperatures often exceeding 400°C. The presence of the sulfonamide group enhances the rigidity of the polymer chain, leading to a higher glass transition temperature.

Below is a table summarizing the thermal properties of some representative polymers incorporating sulfonamide linkages.

| Polymer Type | Monomers | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |

| Aromatic Polysulfonamide | Diaminodiphenyl sulfone, Isophthaloyl chloride | ~250°C | >400°C |

| Poly(sulfonamide-imide) | 4,4'-Diamino-N-methyldiphenylsulfonamide, Pyromellitic dianhydride | ~300°C | >450°C |

Note: The values presented are approximate and can vary depending on the specific monomer composition and polymerization conditions.

This compound is a versatile reagent for introducing the N-methylsulfonamide functional group into a molecule, which can then be used as a monomer in polymerization. This allows for the precise placement of this functional group within the polymer architecture, either in the main chain or as a pendant group.

The sulfonamide group itself is a key functionality. Its polar nature can enhance adhesion to various substrates. Furthermore, the hydrogen on the nitrogen in a secondary sulfonamide (or the potential for reactivity at the methyl group in an N-methylsulfonamide) offers a site for further chemical modification of the polymer. This can be used to introduce other functional groups, such as cross-linking sites or moieties for attaching bioactive molecules. For example, the synthesis of novel diamine monomers containing N-substituted sulfonamide groups allows for the creation of polyamides and polyimides with tailored functionalities for applications in gas separation membranes or high-performance composites.

Vi. Comparative Studies with Analogous Sulfamoyl and Sulfonyl Chlorides

Structural and Electronic Comparisons with Related Compounds

The structural and electronic characteristics of sulfamoyl and sulfonyl chlorides are pivotal in determining their chemical reactivity. The geometry around the central sulfur atom, along with the electronic effects of the substituents, dictates the accessibility and electrophilicity of the sulfur atom to nucleophilic attack.

N,N-Dimethylsulfamoyl chloride presents a simple yet informative analog to this compound. The primary difference lies in the substitution at the nitrogen atom, with two methyl groups in N,N-Dithis compound compared to one methyl group and a hydrogen atom in this compound. This seemingly minor change has significant implications for the molecule's structure and electronic nature. The two methyl groups in N,N-Dithis compound introduce greater steric bulk around the nitrogen atom, which can influence the conformation of the molecule and potentially hinder the approach of nucleophiles to the sulfur center. Electronically, the two electron-donating methyl groups increase the electron density on the nitrogen atom, which in turn can affect the electronic character of the sulfamoyl group.

In N-(Cyclopropylmethyl)-N-methylsulfamoyl chloride, the presence of a cyclopropylmethyl group introduces both steric and electronic effects that differ from a simple alkyl substituent. The cyclopropyl (B3062369) group, with its unique strained ring structure, can exhibit electronic properties that are distinct from other alkyl groups. This can influence the electron-donating or withdrawing nature of the substituent and, consequently, the electrophilicity of the sulfur atom.

The introduction of a bulky isopropyl group in Isopropyl(methyl)sulfamoyl chloride significantly increases the steric hindrance around the nitrogen atom compared to a methyl or even a dimethylamino group. This steric bulk can play a dominant role in its reactivity by shielding the electrophilic sulfur atom from nucleophilic attack. The geometry around the sulfur atom is crucial in determining the feasibility and rate of nucleophilic substitution reactions.

Methanesulfonyl chloride serves as a key comparator, representing a sulfonyl chloride rather than a sulfamoyl chloride. The direct attachment of a methyl group to the sulfur atom, in place of a nitrogen-containing substituent, leads to fundamental differences in electronic properties and reactivity. The carbon-sulfur bond in methanesulfonyl chloride results in a different electron distribution around the sulfur atom compared to the nitrogen-sulfur bond in sulfamoyl chlorides. In a representative example of methanesulfonyl chloride, the S=O, S-C, and S-Cl bond distances are approximately 142.4 pm, 176.3 pm, and 204.6 pm, respectively. acs.org

Below is a data table summarizing key structural and electronic parameters for these compounds. Please note that the values for some compounds are estimated based on computational models due to the limited availability of experimental data.

| Compound | Formula | S-N Bond Length (Å) | S-Cl Bond Length (Å) | O-S-O Bond Angle (°) |

| This compound | CH₃NHSO₂Cl | ~1.68 | ~2.07 | ~121 |

| N,N-Dithis compound | (CH₃)₂NSO₂Cl | ~1.69 | ~2.08 | ~120 |

| N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride | c-C₃H₅CH₂N(CH₃)SO₂Cl | ~1.69 | ~2.08 | ~120 |

| Isopropyl(methyl)sulfamoyl Chloride | (CH₃)₂CHN(CH₃)SO₂Cl | ~1.70 | ~2.09 | ~119 |

| Methanesulfonyl Chloride | CH₃SO₂Cl | N/A | ~2.05 | ~122 |

Note: The structural parameters are approximations derived from computational chemistry and may vary based on the method of determination.

Comparative Reactivity and Stability Profiles

The reactivity of sulfamoyl and sulfonyl chlorides is predominantly characterized by nucleophilic substitution at the sulfur atom. The stability of these compounds is inversely related to their reactivity, with more reactive compounds being less stable.

Generally, sulfonyl chlorides are considered more reactive than sulfamoyl chlorides in certain reactions, though the specific conditions and nucleophile play a significant role. acs.orgnih.gov For instance, single electron reduction is more challenging for sulfamoyl chlorides than for sulfonyl chlorides. acs.org However, both can be activated by chlorine atom abstraction at similar rates. acs.org The solvolysis of many sulfonyl chlorides, including N,N-dithis compound, is understood to proceed through an Sₙ2 mechanism.

The nature of the substituents on the nitrogen atom of sulfamoyl chlorides significantly influences their reactivity. For example, diethylsulfamoyl chloride hydrolyzes eight times faster than dithis compound, highlighting the impact of the alkyl groups on the reaction rate. This increased reactivity is attributed to hydrogen participation in the hydrolysis of the diethyl derivative.

The stability of sulfonyl halides generally decreases down the group, with sulfonyl fluorides being the most stable and sulfonyl iodides the least. acs.org

| Compound | Relative Hydrolysis Rate (approx.) | General Stability |

| This compound | Moderate | Moderate |

| N,N-Dithis compound | 1 | Moderate |

| N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride | Moderate | Moderate |

| Isopropyl(methyl)sulfamoyl Chloride | Lower | Higher |

| Methanesulfonyl Chloride | Higher | Lower |

Note: Relative rates are qualitative and can vary significantly with reaction conditions.

Influence of Steric Hindrance and Substituent Effects

Steric hindrance and the electronic effects of substituents are critical factors governing the reactivity of sulfamoyl and sulfonyl chlorides.

Steric Hindrance: The size of the groups attached to the nitrogen atom in sulfamoyl chlorides can significantly impede the approach of a nucleophile to the electrophilic sulfur center. This is a primary reason for the observed differences in reactivity between N,N-dithis compound and its analogs with bulkier substituents like the isopropyl group in Isopropyl(methyl)sulfamoyl chloride. The increased steric bulk around the sulfur atom in the isopropyl-substituted compound is expected to decrease its rate of reaction with nucleophiles compared to the less hindered dimethylamino derivative. This reduction in reactivity due to steric strain in the transition state is a well-documented phenomenon in sulfonyl transfer reactions.

Substituent Effects: The electronic nature of the substituents influences the electrophilicity of the sulfur atom. Electron-donating groups attached to the nitrogen in sulfamoyl chlorides can increase the electron density on the nitrogen, which can then be delocalized onto the sulfonyl group, thereby reducing the partial positive charge on the sulfur atom and making it less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups would be expected to increase the electrophilicity of the sulfur and enhance reactivity. The effect of substituents on the reactivity of aromatic sulfonyl chlorides has been quantitatively studied using Hammett plots, which provide a measure of the sensitivity of a reaction to the electronic effects of substituents. researchgate.netlibretexts.org For the hydrolysis of substituted benzenesulfonyl chlorides, a positive rho (ρ) value is observed, indicating that electron-withdrawing groups accelerate the reaction. rsc.org

Vii. Safety, Handling, and Environmental Considerations in Academic Research

Laboratory Safety Protocols and Personal Protective Equipment (PPE)

Working with Methylsulfamoyl chloride in an academic research setting necessitates strict adherence to comprehensive safety protocols to minimize exposure and mitigate risks. All operations involving this compound should be conducted within a certified chemical fume hood to control the release of toxic vapors or dust. umsl.edu Researchers must carefully read the Safety Data Sheet (SDS) before handling the chemical to be aware of its specific hazards. tau.ac.il General safe work practices include using the smallest quantity of the chemical necessary for the procedure, avoiding the creation of splashes, and ensuring that emergency equipment such as safety showers and eyewashes are readily accessible. umsl.edumst.edu

Proper personal protective equipment (PPE) is mandatory to prevent contact with this corrosive and toxic substance. cornell.edu The required PPE includes:

Eye and Face Protection : Chemical safety goggles and a face shield must be worn to protect against splashes. mst.edufishersci.com

Skin Protection : A lab coat and appropriate chemical-resistant gloves are essential. tau.ac.il Given the corrosive nature of the compound, gloves should be inspected for integrity before each use. mst.edu Immediately remove and wash any clothing that becomes contaminated. keyorganics.net

Respiratory Protection : If there is a risk of generating dust or aerosols, or if work cannot be conducted in a fume hood, a NIOSH-approved respirator is required. fishersci.com

A summary of recommended PPE is provided in the table below.

| Protection Type | Equipment | Purpose |

| Eye/Face | Safety Goggles, Face Shield | Protects against chemical splashes and burns to the eyes and face. mst.edufishersci.com |

| Hand | Chemical-Resistant Gloves (e.g., Butyl rubber, Nitrile) | Prevents skin contact, burns, and absorption of the toxic substance. umsl.edu |

| Body | Chemical-Resistant Lab Coat | Protects skin and personal clothing from contamination. tau.ac.il |

| Respiratory | NIOSH-Approved Respirator | Prevents inhalation of fatal or toxic vapors, dust, or aerosols. fishersci.com |

Storage and Stability of the Compound

This compound is chemically stable under standard ambient conditions, but requires specific storage conditions to maintain its integrity and prevent hazardous reactions. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials. keyorganics.net The container must be kept tightly closed to prevent exposure to the atmosphere.

A critical property of this compound is its sensitivity to moisture. coleparmer.com Like other sulfamoyl and acyl chlorides, it readily undergoes hydrolysis upon contact with water or humid air. This reaction is hazardous as it produces corrosive byproducts, likely including hydrochloric acid and methylsulfamic acid. To prevent hydrolysis, the compound must be handled and stored in a dry environment. Containers should always be tightly sealed immediately after use and stored in a desiccator or a controlled dry atmosphere if necessary.

To further protect against degradation from atmospheric moisture and oxygen, this compound should be stored under an inert gas atmosphere, such as nitrogen or argon. chemicalbook.combldpharm.com This is particularly important for long-term storage or for maintaining high purity. The recommended storage temperature is between 2°C and 8°C, requiring refrigeration. chemicalbook.combldpharm.comchemicalbook.com Storing the compound under these controlled conditions helps to ensure its stability and prevent the formation of hazardous decomposition products.

| Storage Parameter | Condition | Rationale |

| Temperature | 2°C - 8°C | To ensure chemical stability and prevent degradation. chemicalbook.com |

| Atmosphere | Inert Gas (Nitrogen or Argon) | To protect the compound from reacting with atmospheric moisture (hydrolysis). chemicalbook.combldpharm.com |

| Container | Tightly Closed | To prevent moisture ingress and vapor escape. keyorganics.net |

| Location | Cool, Dry, Well-Ventilated Area | To minimize exposure to heat, moisture, and ensure safe dispersal of any potential leaks. keyorganics.net |

Spill Management and Neutralization Procedures

In the event of a spill, only trained personnel equipped with appropriate PPE should perform the cleanup. ccohs.ca For a minor spill, the immediate area should be alerted and evacuated if necessary. augusta.edu The first step is to contain the spill to prevent it from spreading. augusta.edu

Spill Response Steps :

Evacuate and Secure : Alert others and isolate the spill area. ouhsc.edu

Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within one. augusta.edu

Wear PPE : Don the appropriate PPE, including respiratory protection, chemical-resistant gloves, goggles, and a lab coat. augusta.edu

Contain and Absorb : Cover the spill with a compatible absorbent material such as vermiculite, dry sand, or chemical sorbent pads. augusta.edu Do not use combustible materials like sawdust. ccohs.ca

Neutralization : Due to its reaction with moisture to form acids, the spill should be neutralized cautiously. A weak base, such as sodium bicarbonate or soda ash, can be applied slowly from the outside of the spill inward. labmanager.com Some commercial neutralizers include a color indicator to show when the pH is neutral. labmanager.com

Collection and Cleaning : Once absorbed and neutralized, carefully collect the residue using spark-proof tools and place it into a designated, labeled hazardous waste container. augusta.edu Clean the spill area thoroughly with soap and water. ouhsc.edu

For major spills, personnel should evacuate the area immediately and contact the institution's environmental health and safety office or emergency response team. augusta.eduouhsc.edu

Waste Disposal and Environmental Impact

Waste this compound and any materials contaminated with it (e.g., absorbent materials, used PPE) must be managed as hazardous waste. keyorganics.net Disposal must be conducted through an approved waste disposal facility in accordance with all local, state, and federal regulations. The compound should never be disposed of down the drain or in regular trash.

Due to its reactivity with water, the primary environmental risk is associated with its hydrolysis products, which are acidic and can harm aquatic life by lowering the pH of water systems. nih.gov While the compound itself may not persist for long in aqueous environments due to rapid hydrolysis, the immediate toxic and corrosive effects of a release can cause significant environmental damage. nih.govthermofisher.com The compound is classified as WGK 3 in Germany, indicating it is severely hazardous to water. sigmaaldrich.com

Toxicological Studies and Health Hazards for Researchers

This compound is a highly hazardous substance that poses significant health risks to researchers. nih.gov Exposure can occur through inhalation, skin contact, eye contact, or ingestion. umsl.edu The toxicological properties have not been exhaustively investigated, but available data indicates severe effects. thermofisher.com

The compound is classified as acutely toxic and corrosive. nih.gov Key health hazards include:

Inhalation : Fatal or very toxic if inhaled. coleparmer.comnih.gov It can cause severe irritation and chemical burns to the respiratory tract, leading to symptoms such as coughing, sore throat, shortness of breath, and potentially fatal delayed pulmonary edema. coleparmer.com

Skin Contact : Causes severe skin burns and is harmful if absorbed through the skin. coleparmer.comnih.gov

Eye Contact : Causes severe eye damage and burns. coleparmer.comnih.gov

Ingestion : Harmful if swallowed, causing severe burns to the gastrointestinal tract. coleparmer.comnih.gov

Carcinogenicity : It is suspected of causing cancer. nih.gov